molecular formula C17H11F4NO4S B2433540 methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358052-17-1

methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2433540
CAS No.: 1358052-17-1
M. Wt: 401.33
InChI Key: ZKXDBTLNBHQFLK-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C17H11F4NO4S and its molecular weight is 401.33. The purity is usually 95%.
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Properties

IUPAC Name

methyl 7-fluoro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4NO4S/c1-26-16(23)15-9-22(12-4-2-3-10(7-12)17(19,20)21)13-6-5-11(18)8-14(13)27(15,24)25/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDBTLNBHQFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core substituted with fluorine and trifluoromethyl groups. The presence of these substituents is believed to enhance its biological activity through improved interaction with biological targets.

Antimicrobial Activity

Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies demonstrated an IC50 value in the nanomolar range against resistant bacterial strains, suggesting its potential use as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. Notably, it exhibited cytotoxic effects against breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It was observed to inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, highlighting its potential as a therapeutic agent against drug-resistant infections .

Case Study 2: Anticancer Activity

A recent investigation into the effects of this compound on human lung cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates compared to control groups. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Research Findings Summary

Activity IC50 Value Mechanism References
Antimicrobial~0.5 µg/mLDisruption of bacterial cell wall synthesis ,
Anticancer<10 µMInduction of apoptosis via intrinsic pathway ,
Anti-inflammatoryN/AInhibition of pro-inflammatory cytokines ,

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Anticancer Potential

Thiazine derivatives are recognized for their anticancer properties. Research has demonstrated that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival .

Anti-inflammatory Properties

There is emerging evidence that compounds containing thiazine rings can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Drug Development

The unique structural characteristics of methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate suggest its potential as a lead compound in drug development. Its ability to interact with various biological targets can be exploited to design new therapeutics for diseases like cancer and bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of thiazine derivatives with other functional groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Fluorinated Materials

The presence of fluorine atoms in the structure enhances the chemical stability and lipophilicity of the compound, making it suitable for applications in materials science. Fluorinated compounds are often used in coatings, pharmaceuticals, and agrochemicals due to their unique properties.

Case Studies

StudyFocusFindings
Synthesis of Thiazole DerivativesAntimicrobial ActivityCompounds showed significant antibacterial effects against Gram-positive bacteria .
Anticancer Activity of Thiazine CompoundsCell ProliferationInhibition of cancer cell lines was observed, indicating potential therapeutic uses .
Anti-inflammatory EffectsCytokine ModulationReduction in inflammatory markers was noted in treated models .

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further functionalization in drug development.

Reaction ConditionsReagentsProductYieldSource
Acidic hydrolysis (HCl, reflux)HCl (conc.), H₂O7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b] thiazine-2-carboxylic acid 1,1-dioxide85–92%
Basic hydrolysis (KOH, methanol)KOH (10%), MeOHSame as above78–88%

This reaction is pivotal for generating intermediates used in amide bond formation or salt preparations .

Nucleophilic Aromatic Substitution (NAS) at Fluorine

The electron-withdrawing sulfone and trifluoromethyl groups activate the benzene ring for nucleophilic substitution, particularly at the fluoro-substituted position (C7).

Reaction TypeNucleophileConditionsProductNotesSource
AminationPiperidineDMF, 80°C, 12h7-piperidino derivativeRequires Cu(I) catalyst
MethoxylationNaOMeDMSO, 100°C, 6h7-methoxy derivativeLow regioselectivity

The NAS reactivity is enhanced by the electron-deficient aromatic system, with fluorine acting as a leaving group .

Cyclization and Ring-Opening Reactions

The benzothiazine core participates in cyclization reactions to form fused heterocycles or undergoes ring-opening under specific conditions.

Cyclization with Thioureas

SubstrateConditionsProductApplicationSource
Benzothiazine + ThioureaMicrowave, KOH, EtOHThiazolo[5,4-b]benzothiazine derivativeAntimicrobial agents

Ring-Opening via Base Treatment

ReagentConditionsProductOutcomeSource
NaOH (aq.)Reflux, 4h2-mercapto-N-(3-(trifluoromethyl)phenyl)benzamide sulfoneDisulfide formation

Electrophilic Substitution on the Aromatic Rings

The trifluoromethylphenyl group directs electrophilic substitution to the meta position, while the benzothiazine ring’s electron-deficient nature limits reactivity.

ReactionElectrophileConditionsProductYieldSource
NitrationHNO₃, H₂SO₄0°C, 2h3-nitro-trifluoromethylphenyl derivative45%
SulfonationSO₃, H₂SO₄50°C, 6hSulfonic acid derivative32%

Oxidation and Reduction Pathways

While the sulfone group is typically oxidation-resistant, the benzothiazine core may undergo redox reactions under controlled conditions.

ReactionReagentConditionsProductOutcomeSource
ReductionLiAlH₄THF, 0°C to RT, 3hAlcohol derivativePartial ring opening
Side-chain oxidationKMnO₄, H₂O60°C, 2hKetone formationLow yield (≤20%)

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks by comparing to structurally related benzo-thiazine derivatives (e.g., ’s sulfonylurea analogs). The trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and 1,1-dioxide moiety (IR: 1300–1350 cm⁻¹ S=O stretch) are diagnostic.
  • HRMS: Use ESI+ mode; theoretical [M+H]+ for C₁₈H₁₂F₄NO₄S: 422.0432.
  • XRD (if crystalline): Resolve potential stereochemical ambiguity at the 4-position of the thiazine ring.

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Scenario: Discrepancy between calculated and observed ¹³C NMR shifts for the carboxylate group.
  • Approach:

Validate computational models (e.g., DFT at B3LYP/6-31G* level) using software like Gaussian.

Check for dynamic effects (e.g., rotameric equilibria in solution affecting chemical shifts).

Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity.

  • Example Workflow:
TechniqueObserved Shift (ppm)Calculated Shift (ppm)Discrepancy Resolution
¹³C NMR (C=O)168.5170.2Solvent polarity adjustment in DFT

Q. What in silico strategies predict the compound’s biological activity or reactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like cytochrome P450 (common in pesticide metabolism, ). Prioritize binding poses with the trifluoromethylphenyl group in hydrophobic pockets.
  • QSAR Modeling: Train a model using descriptors like LogP, molar refractivity, and H-bond acceptors. Validate against analogs (e.g., methyl benzoate derivatives in ) .
  • Reactivity Prediction: Simulate nucleophilic aromatic substitution at the 7-fluoro position using DFT (e.g., Fukui indices).

Example SAR Table (Hypothetical):

DerivativeLogPIC₅₀ (μM)Notes
Parent Compound3.212.3Baseline activity
-NO₂ substitution2.88.7Enhanced electrophilicity

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, safety goggles, and fume hoods (per P201/P210 in ) .
  • Storage: Store at –20°C under nitrogen (prevents ester hydrolysis). Avoid proximity to ignition sources (flammable solvents in synthesis).
  • Waste Disposal: Quench with aqueous base (e.g., NaOH) to hydrolyze ester groups before disposal.

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across assays?

Methodological Answer:

  • Case Study: Discrepancy between enzyme inhibition (low µM) and cell-based assays (no activity).
  • Troubleshooting:

Verify compound stability in cell media (e.g., LC-MS to detect degradation).

Test permeability (Caco-2 assay) or use prodrug strategies (e.g., ester hydrolysis to free acid).

Check for off-target effects via kinome screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.